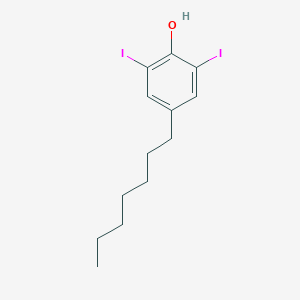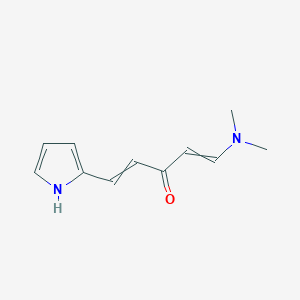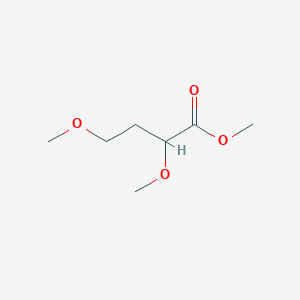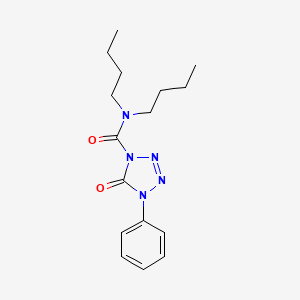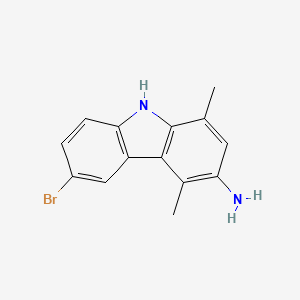
9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl-: is a chemical compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and methyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl- typically involves the bromination of carbazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures, followed by stirring at room temperature . This method ensures selective bromination at the desired position on the carbazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carbazole-3,6-dione.
Reduction: Formation of 6-bromo-1,4-dimethyl-9H-carbazol-3-amine.
Substitution: Formation of 6-methoxy-1,4-dimethyl-9H-carbazol-3-amine.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific electronic and optical properties .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the development of fluorescent probes for imaging applications .
Medicine: Pharmaceutical research explores the compound’s potential as a therapeutic agent. Its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, the compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable films and conduct electricity makes it valuable in the field of organic electronics .
Mechanism of Action
The mechanism of action of 9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl- involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist of certain receptors, modulating signal transduction pathways. The bromine and methyl groups influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3-Bromo-9H-carbazole
- 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole
- 9-Ethyl-3-carbazolecarboxaldehyde
Comparison: Compared to similar compounds, 9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl- exhibits unique reactivity due to the presence of both bromine and methyl groups. These substituents enhance its potential for selective chemical transformations and applications in various fields .
Properties
CAS No. |
118484-85-8 |
|---|---|
Molecular Formula |
C14H13BrN2 |
Molecular Weight |
289.17 g/mol |
IUPAC Name |
6-bromo-1,4-dimethyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C14H13BrN2/c1-7-5-11(16)8(2)13-10-6-9(15)3-4-12(10)17-14(7)13/h3-6,17H,16H2,1-2H3 |
InChI Key |
DWQPWOASYIXCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)Br)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


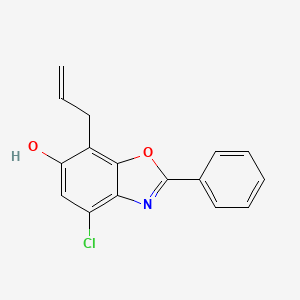


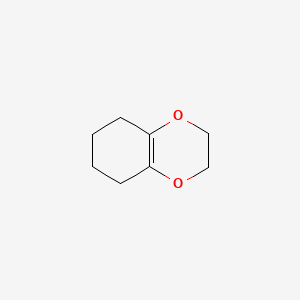

![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)

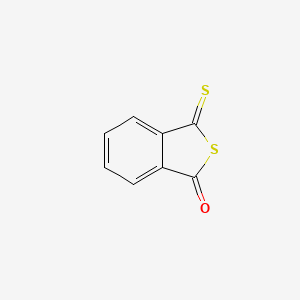
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
